molecular formula C7H9N5O B13061824 (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol

(1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13061824
M. Wt: 179.18 g/mol
InChI Key: KOFRLJRIEVGORW-UHFFFAOYSA-N
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Description

(1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that contains both triazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the triazole ring can be synthesized using a click reaction between an azide and an alkyne, while the pyrazole ring can be formed through the condensation of hydrazine with a 1,3-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has been studied for its potential antimicrobial, antifungal, and antiviral activities. The presence of both triazole and pyrazole rings contributes to its ability to interact with biological targets, making it a promising candidate for drug development .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They have shown promise in the treatment of diseases such as cancer, tuberculosis, and Alzheimer’s disease due to their ability to inhibit specific enzymes and pathways .

Industry

Industrially, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and resistance to harsh conditions .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity and disrupting biological pathways. This can lead to the inhibition of cell growth, induction of apoptosis, or other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol apart from similar compounds is the combination of both triazole and pyrazole rings in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C7H9N5O/c1-12-7(8-4-11-12)6(13)5-2-9-10-3-5/h2-4,6,13H,1H3,(H,9,10)

InChI Key

KOFRLJRIEVGORW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C(C2=CNN=C2)O

Origin of Product

United States

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